![molecular formula C9H10INO B1593686 4-iodo-N,N-dimethylbenzamide CAS No. 24167-53-1](/img/structure/B1593686.png)
4-iodo-N,N-dimethylbenzamide
Overview
Description
4-iodo-N,N-dimethylbenzamide is a chemical compound that is widely used in scientific research. It is a member of the benzamide family of compounds and is often referred to as IDB. This compound has been found to have a number of interesting properties, including its ability to modulate certain biological processes. In
Scientific Research Applications
Catalytic Applications : A derivative of 4-iodo-N,N-dimethylbenzamide, [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid, is used as a highly reactive and easily separable catalyst for the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones, highlighting its utility in synthetic organic chemistry (Yakura et al., 2018).
Crystal Engineering : In the field of crystallography, studies have revealed that molecular tapes formed via strong hydrogen bonds and weak interactions are present in complexes involving derivatives of 4-iodo-N,N-dimethylbenzamide. This finding is crucial for the design and engineering of crystalline materials (Saha, Nangia, & Jaskólski, 2005).
Reactivity with Nucleophilic Reagents : Research on the iodomethylate of N,N-dimethylthiobenzamide, a closely related compound, shows its reactivity with various nucleophilic reagents, leading to the formation of diverse chemical compounds. Such studies are vital for understanding the chemical reactivity and potential applications in synthetic chemistry (Mukaiyama, Yamaguchi, & Nohira, 1965).
Analytical Chemistry Applications : A method involving 2-Iodosobenzoate and N,N-dimethylaniline for the selective conversion of iodide to 4-iodo-N,N-dimethylaniline, followed by extraction and analysis, highlights the compound's role in the analytical chemistry domain, particularly in the determination of iodine in table salt (Gupta et al., 2011).
Nuclear Magnetic Resonance Studies : Investigations into the barriers to rotation about the CN bond in substituted N,N-dimethylbenzamides, including 4-iodo-N,N-dimethylbenzamide, provide insights into molecular dynamics and properties crucial for understanding the behavior of these compounds at the atomic level (Jackman, Kavanagh, & Haddon, 1969).
properties
IUPAC Name |
4-iodo-N,N-dimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO/c1-11(2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTKPSCMQWCYSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358186 | |
Record name | 4-iodo-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-N,N-dimethylbenzamide | |
CAS RN |
24167-53-1 | |
Record name | 4-Iodo-N,N-dimethylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24167-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-iodo-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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